N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide typically involves the reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide is used as a building block for the synthesis of more complex molecules. It is also employed in the development of fluorescent probes and sensors due to its photophysical properties .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains .
Medicine
In medicinal chemistry, benzoxazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 2-(1,3-benzoxazol-2-yl)naphthalen-2-ol
- N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorobenzamide moiety enhances its reactivity and potential for various applications compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-5-3-4-14(18(15)22)19(25)23-13-10-8-12(9-11-13)20-24-16-6-1-2-7-17(16)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDSLQOAXLHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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